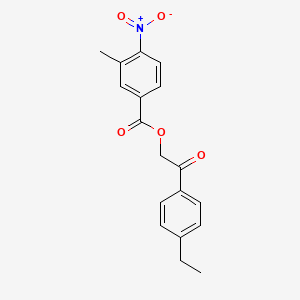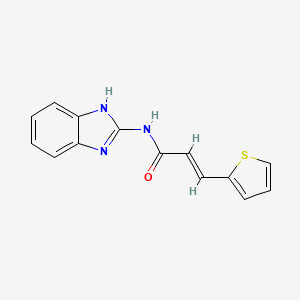
N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide, also known as CMH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry and drug discovery. CMH belongs to the class of acrylamide derivatives and has a unique structure that makes it an attractive target for drug development.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been investigated for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against several enzymes, including tyrosinase, α-glucosidase, and acetylcholinesterase. These enzymes are involved in various physiological processes and are targets for the treatment of several diseases, including Alzheimer's disease, diabetes, and cancer. N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has also been investigated for its anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of enzymes through binding to their active sites. N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to form hydrogen bonds and hydrophobic interactions with the enzymes, leading to the inhibition of their activity. The exact mechanism of action may vary depending on the enzyme targeted by N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit several biochemical and physiological effects, including the inhibition of enzyme activity, anti-inflammatory activity, and antioxidant activity. It has also been shown to exhibit cytotoxic activity against cancer cells and to induce apoptosis in these cells. N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been investigated for its potential use in the treatment of several diseases, including Alzheimer's disease, diabetes, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has some limitations, including its low solubility in water and its potential toxicity. Researchers must take precautions when handling N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide and ensure that it is used in a well-ventilated area.
Zukünftige Richtungen
The potential applications of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide in medicinal chemistry and drug discovery are vast, and there are several future directions for research in this field. One direction is to investigate the structure-activity relationship of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide and its analogs to identify compounds with improved potency and selectivity. Another direction is to investigate the potential of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide as a lead compound for the development of new drugs for the treatment of Alzheimer's disease, diabetes, and cancer. Additionally, the potential of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide as a tool for the study of enzyme activity and inhibition should be further explored.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is a chemical compound with significant potential for medicinal chemistry and drug discovery. Its unique structure and potent inhibitory activity against several enzymes make it an attractive target for drug development. The synthesis method of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been optimized to improve the yield and purity of the product. N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, researchers must take precautions when handling N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide due to its potential toxicity. There are several future directions for research in this field, including the investigation of the structure-activity relationship of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide and its analogs and the potential of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide as a lead compound for the development of new drugs.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide involves the reaction between 3-chloro-4-methylphenyl isocyanate and 3-hydroxyphenylacrylic acid in the presence of a catalyst. The reaction proceeds under mild conditions and yields a white crystalline product with a purity of over 95%. The synthesis method of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been optimized to improve the yield and purity of the product.
Eigenschaften
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-5-6-14(9-16(11)18)20-17(22)13(10-19)7-12-3-2-4-15(21)8-12/h2-9,21H,1H3,(H,20,22)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBOXPCVTGIKFO-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)O)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B5830485.png)
![N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5830493.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B5830500.png)
![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5830503.png)

![2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5830528.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5830539.png)



![1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)

![5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5830586.png)